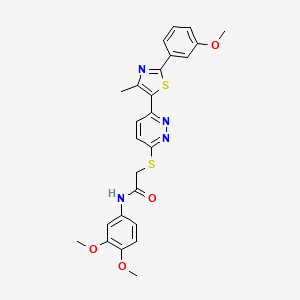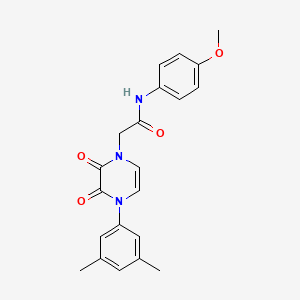
N-(3,4-dimethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their intricate synthesis processes and potential biological activities. The design of such molecules often targets specific biological pathways or structures, with their synthesis involving multi-step chemical reactions to incorporate various functional groups and achieve the desired molecular architecture.
Synthesis Analysis
The synthesis of complex molecules like the one typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of similar compounds involves reactions such as cyclization, acylation, and alkylation, under specific conditions to achieve the target molecular structure. These processes are meticulously designed to ensure the introduction of functional groups at precise locations within the molecule (Shakir, Ali, & Hussain, 2017).
Applications De Recherche Scientifique
Synthesis and PET Tracers
N-(3,4-dimethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is synthesized for potential application in molecular imaging. Specifically, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives of this compound are prepared for use as PET tracers to image nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). The synthesis process involves O-[(11)C]methylation of precursors, yielding high radiochemical purity and specific activity, making these compounds promising agents for PET imaging in medical diagnostics (Gao, Wang, & Zheng, 2016).
Synthesis and Biological Evaluation
Synthesis of Heterocyclic Compounds
The chemical structure of N-(3,4-dimethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide serves as a precursor for synthesizing various heterocyclic compounds with potential anti-inflammatory and analgesic properties. The synthesis involves a series of reactions, leading to the formation of compounds that show significant activity as COX-1/COX-2 inhibitors. These compounds exhibit notable analgesic and anti-inflammatory effects, highlighting their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor and Antimicrobial Properties
Anticancer Activity
Analogues of N-(3,4-dimethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have been synthesized and evaluated for their anticancer properties. Compounds derived from this molecule show promising activity against cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Kumar et al., 2019).
Antimicrobial and Antioxidant Activities
Derivatives of N-(3,4-dimethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have also been synthesized and tested for their antimicrobial properties. These studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, as well as antioxidant properties, suggesting their potential use in various therapeutic applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c1-15-24(35-25(26-15)16-6-5-7-18(12-16)31-2)19-9-11-23(29-28-19)34-14-22(30)27-17-8-10-20(32-3)21(13-17)33-4/h5-13H,14H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYENIWUKHDBJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide](/img/structure/B2482052.png)
![N-(4-phenoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482054.png)

![N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine](/img/structure/B2482057.png)


![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2482060.png)
![Thiazolo[4,5-b]pyridine,2-hydrazinyl-](/img/structure/B2482065.png)


![4-(4-methoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2482071.png)
![Methyl 4-[[5-amino-1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2482072.png)

